十二烷基-12-巯基膦酸二乙酯; 95%

描述

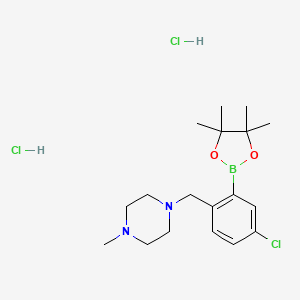

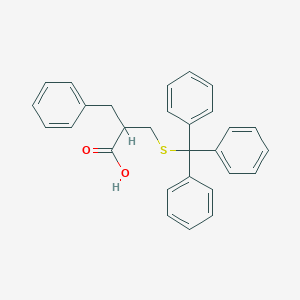

Diethyl 12-mercaptododecylphosphonate is a chemical compound with the molecular formula C16H35O3PS . It is clear, colorless to pale yellow in appearance . It is sold by Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .

Synthesis Analysis

The synthesis of Diethyl 12-mercaptododecylphosphonate involves the reaction of diethyl (1,2-bromododecyl)phosphonate with thiourea at 100°C for 12 hours under an inert atmosphere . This is followed by a reaction with sodium hydroxide in water for 3 hours under reflux . The final stage involves a reaction with hydrogen chloride in water at 20°C, with the pH adjusted to 1 .Molecular Structure Analysis

The IUPAC name for this compound is diethyl (12-sulfanyldodecyl)phosphonate . The InChI Key is JAVFXEXYSKLPHD-UHFFFAOYSA-N . The SMILES representation is CCOP(=O)(CCCCCCCCCCCCS)OCC .Physical And Chemical Properties Analysis

Diethyl 12-mercaptododecylphosphonate is a liquid . Its refractive index is between 1.4640-1.4700 at 20°C . The compound has an assay (GC) of ≥94.0% .科学研究应用

合成和性质

- 十二烷基-12-巯基膦酸二乙酯及其衍生物在各种合成应用中得到探索。例如,已经合成了 5-巯基-2-R-1,3-恶唑-4-基膦酸二乙酯的衍生物,展示了它们在矿酸和碱存在下的多样反应性 (Kondratyuk 等人,2013)。

缓蚀

- 该化合物及其类似物在缓蚀中具有重要应用。α-氨基膦酸盐,包括十二烷基-12-巯基膦酸二乙酯衍生物,已显示出对酸性条件下低碳钢腐蚀的强抑制作用,使其在金属酸洗等工业应用中具有价值。这些抑制剂作为混合型抑制剂,主要作为阴极抑制剂 (Gupta 等人,2017)。

防腐蚀性能

- 在缓蚀方面,已经合成了 (苯基氨基) 甲基) 膦酸二乙酯衍生物,并已显示出作为酸性介质中碳钢的有效缓蚀剂。各种光谱方法和理论研究支持了这些抑制剂的效率,突出了膦酸二乙酯衍生物在保护涂层和防腐蚀剂中的用途 (Moumeni 等人,2020)。

阻燃性

- 已经研究了膦酸二乙酯的衍生物,包括十二烷基-12-巯基膦酸二乙酯,在棉织物上的阻燃性能。这些研究涉及了解热降解过程和阻燃机理,使这些化合物与耐火材料的开发相关 (Nguyen 等人,2015)。

抗癌活性

- 研究表明膦酸二乙酯衍生物具有潜在的生物活性和抗癌特性。例如,[(3-苯氧基-2-氧代-4-苯基-氮杂环丁-1-基)-苯基-甲基]-膦酸二乙酯显示出有希望的抗癌活性,特别是对白血病,通过诱导细胞分化和凋亡。这为这些化合物在癌症治疗和化学分化治疗中开辟了道路 (Mohammadi 等人,2019)。

安全和危害

Diethyl 12-mercaptododecylphosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

Diethyl 12-mercaptododecylphosphonate is a complex organic compound with the molecular formula C16H35O3PS Similar compounds like diethyl phosphonate have been shown to interact with targets such asDiacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase .

Mode of Action

Based on the targets of similar compounds, it can be inferred that it might interact with its targets and induce changes in their function

Biochemical Pathways

Given the targets of similar compounds, it might be involved in lipid metabolism and neurotransmission . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

The compound is a liquid at room temperature with a refractive index of1.4640-1.4700 @ 20°C , which might influence its bioavailability and pharmacokinetics.

Result of Action

Given the targets of similar compounds, it might influence lipid metabolism and neurotransmission

Action Environment

The compound is a clear, colorless to pale yellow liquid , suggesting that it might be stable under a variety of conditions.

属性

IUPAC Name |

12-diethoxyphosphoryldodecane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O3PS/c1-3-18-20(17,19-4-2)15-13-11-9-7-5-6-8-10-12-14-16-21/h21H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVFXEXYSKLPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCCCCS)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

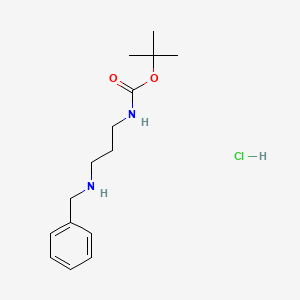

![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)

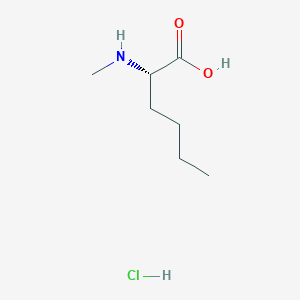

![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)

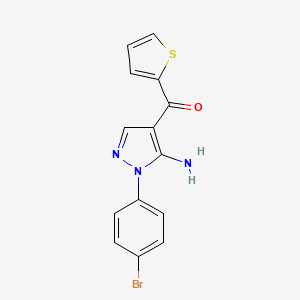

![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)

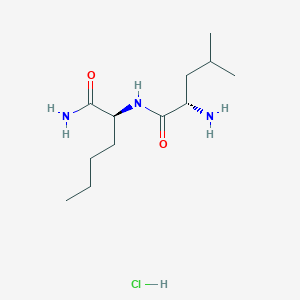

![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride](/img/structure/B6342867.png)